molecular formula C19H17ClN4O4S B2993982 N-(3-(1H-imidazol-1-yl)propyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine CAS No. 862794-84-1

N-(3-(1H-imidazol-1-yl)propyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Cat. No.: B2993982
CAS No.: 862794-84-1
M. Wt: 432.88
InChI Key: NBWMIZXZEAVNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central oxazol-5-amine scaffold substituted with a 4-((4-chlorophenyl)sulfonyl) group, a furan-2-yl moiety at position 2, and a 3-(1H-imidazol-1-yl)propyl chain at the amine position. Its structural complexity arises from the combination of aromatic heterocycles (imidazole, oxazole, furan) and sulfonyl functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c20-14-4-6-15(7-5-14)29(25,26)19-18(22-8-2-10-24-11-9-21-13-24)28-17(23-19)16-3-1-12-27-16/h1,3-7,9,11-13,22H,2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWMIZXZEAVNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN4O2C_{16}H_{15}ClN_{4}O_{2}, with a molecular weight of 330.77 g/mol. Its structure features an imidazole ring, a furan moiety, and a chlorophenyl sulfonamide group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar imidazole-based compounds demonstrate effective activity against various bacterial strains, including resistant ones. One study highlighted that imidazole derivatives can inhibit DNA synthesis and induce cell death in pathogenic bacteria through the generation of reactive radicals .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Compounds with similar frameworks have been evaluated for their effects on cancer cell lines. For example, benzamide derivatives have shown promising results in inhibiting RET kinase activity, which is implicated in certain cancers. The inhibition of cell proliferation driven by RET mutations was particularly notable in certain studies .

The proposed mechanism of action for this class of compounds involves the disruption of cellular processes through interactions with specific enzymes or receptors. For instance, the imidazole ring may facilitate binding to target proteins involved in cell signaling pathways, leading to altered cellular responses and apoptosis in malignant cells.

Case Studies

Study Focus Findings
Study 1Antibacterial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations (0.25% formulation strength) against Candida albicans in vivo .
Study 2Antitumor EffectsShowed that imidazole derivatives inhibited RET kinase activity, leading to reduced proliferation in cancer cell lines .
Study 3Structural AnalysisX-ray crystallography revealed the compound's ability to form hydrogen bonds with target proteins, enhancing its biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

  • N-(3-(1H-Imidazol-1-yl)propyl)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine (): Key Difference: Fluorine replaces chlorine on the sulfonyl phenyl group, and a p-tolyl (methyl-substituted phenyl) replaces the furan. The p-tolyl group introduces steric bulk and lipophilicity, contrasting with the electron-rich furan's planar structure in the target compound .
  • 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ():

    • Key Difference : Thiazole replaces oxazole, and dual sulfonyl groups are present.
    • Impact : Thiazole's sulfur atom increases polarizability and hydrogen-bonding capacity. Dual sulfonyl groups enhance solubility but may reduce membrane permeability. The 3-methoxypropyl chain differs from the imidazole-containing propyl chain in the target, affecting pharmacophore geometry .

Heterocyclic Core Modifications

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():

    • Key Difference : Thiazole replaces oxazole, and a triazole-pyrazole hybrid substituent is present.
    • Impact : The triazole-pyrazole system introduces additional hydrogen-bonding sites and conformational rigidity. Thiazole's sulfur may improve metabolic stability compared to oxazole's oxygen .
  • N-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-phenyl-1,3-thiazol-2-amine (): Key Difference: Oxadiazole and thiazole cores replace oxazole. Impact: Oxadiazole's high electronegativity may enhance dipole interactions, while the aminophenyl group introduces basicity, contrasting with the sulfonyl group's acidity in the target compound .

Physicochemical and Structural Properties

Property Target Compound Analog Analog
Molecular Weight ~500 g/mol (estimated) ~490 g/mol ~520 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~2.8 (lower lipophilicity)
Sulfonyl Group 4-Chlorophenyl 4-Fluorophenyl 4-Chlorophenyl + 4-Methylphenyl
Heterocyclic Core Oxazole Oxazole Thiazole
Crystallinity Not reported Isostructural with (triclinic, P̄1) Likely amorphous due to dual sulfonyl groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.